molecular formula C15H23N3 B10886420 4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine

4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine

Cat. No.: B10886420
M. Wt: 245.36 g/mol
InChI Key: XQUUCFFKVKGRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the attachment of the pyridine ring via a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

4-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C15H23N3/c1-2-10-18(9-1)15-5-11-17(12-6-15)13-14-3-7-16-8-4-14/h3-4,7-8,15H,1-2,5-6,9-13H2

InChI Key

XQUUCFFKVKGRIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.